molecular formula C13H14BrN3O2 B2838046 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide CAS No. 1788541-65-0

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

Cat. No. B2838046
CAS RN: 1788541-65-0
M. Wt: 324.178
InChI Key: GEHXPEOQCFAAPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by the introduction of the bromine atom and the nicotinamide group. There are several methods for synthesizing pyrroles, including the Paal-Knorr Pyrrole Synthesis . The bromine atom could be introduced through a halogenation reaction, and the nicotinamide group could be added through a condensation reaction .


Chemical Reactions Analysis

As a pyrrole derivative, this compound would likely undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2- or 3-positions of the pyrrole ring. The bromine atom and the nicotinamide group could also participate in reactions, depending on the conditions .

Scientific Research Applications

Indole Derivatives Synthesis

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have attracted attention for their biological activity. The synthesis of indole derivatives, including those containing the pyrrole moiety, is an area of interest. Researchers explore novel methods to construct indoles, especially as part of selected alkaloids . The compound could serve as a precursor for indole-based molecules.

β-Alanine Moiety for Receptor Antagonists

In drug design, the β-alanine moiety is essential for certain receptor antagonists. This compound could serve as a starting point for synthesizing such antagonists. For example, it might contribute to the development of αvβ3 or somatostatin sst3 receptor antagonists .

Catalytic Reactions and Heterocyclic Chemistry

The bromine substituent in this compound could participate in catalytic reactions. Researchers might explore its reactivity in protodeboronation reactions or other transformations. Additionally, its pyridine ring makes it relevant in heterocyclic chemistry .

Antioxidant Properties

Given the presence of the pyrrole ring and other functional groups, this compound might exhibit antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect cells from oxidative damage .

properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXPEOQCFAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

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